molecular formula C15H24ClN5O4 B15250705 (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid CAS No. 63432-77-9

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid

Cat. No.: B15250705
CAS No.: 63432-77-9
M. Wt: 373.83 g/mol
InChI Key: XOUDNJGIAMZHLE-UWVGGRQHSA-N
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Description

This compound is a triazine derivative featuring a 1,3,5-triazin-2-yl core substituted with a 6-chloro group and two amino-linked side chains. The stereochemistry at positions (2S) and (1S) introduces chirality, critical for its biological interactions. The first side chain is derived from (1S)-1-carboxy-3-methylbutyl, contributing a branched carboxylic acid moiety, while the second is a 4-methylpentanoic acid group.

Properties

CAS No.

63432-77-9

Molecular Formula

C15H24ClN5O4

Molecular Weight

373.83 g/mol

IUPAC Name

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H24ClN5O4/c1-7(2)5-9(11(22)23)17-14-19-13(16)20-15(21-14)18-10(12(24)25)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,22,23)(H,24,25)(H2,17,18,19,20,21)/t9-,10-/m0/s1

InChI Key

XOUDNJGIAMZHLE-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=NC(=N1)Cl)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=NC(=N1)Cl)NC(CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the reaction of cyanuric chloride with an appropriate amine under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

While information regarding the applications of "(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid" is limited, a similar compound, (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid, has several documented uses in scientific research.

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid

  • IUPAC Name: (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid .
  • Molecular Formula: C22H32N6O4 .
  • Molecular Weight: 444.5 g/mol.
  • CAS Number: 63520-17-2 .

Scientific Research Applications

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid is used in various scientific research fields:

  • Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in diverse chemical reactions.
  • Biology It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine It is investigated for potential therapeutic effects and as a lead compound in drug development.
  • Industry It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Features

Triazine Core Substitutions :

  • Target Compound: 6-chloro substitution with amino-linked carboxyalkyl chains.
  • Sulfonylurea Herbicides (e.g., Metsulfuron-methyl, Ethametsulfuron-methyl): 4-methoxy or 4-ethoxy groups with sulfonylurea bridges .
  • Thiazolidine Derivatives (e.g., (2RS,4S)-2-[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid): Triazine replaced by isoxazole-thiazolidine systems .

Functional Groups :

  • The target compound’s carboxylic acid groups enhance water solubility compared to ester-based herbicides like triflusulfuron-methyl .
  • Unlike sulfonylurea herbicides, it lacks sulfonyl bridges but includes a chloro group for electrophilic reactivity.

Physicochemical Properties

Property Target Compound Metsulfuron-Methyl Thiazolidine Derivative
Molecular Weight ~450 g/mol (estimated) 381 g/mol ~500 g/mol
logP (Lipophilicity) ~1.5 (predicted, due to -COOH) 2.1 2.8
Solubility Moderate (aqueous) Low (ester) Low (thiazolidine)

Key Research Findings

  • Agrochemical Potential: The chloro-triazine core aligns with herbicidal activity, but the carboxylic acid groups may reduce soil persistence compared to ester-based analogs .
  • Chirality Impact : The (2S) configuration likely enhances target binding specificity, as seen in chiral agrochemicals like lactofen .
  • Unresolved Questions: The role of the 4-methylpentanoic acid chain remains unclear; it may influence translocation in plants or mammalian toxicity.

Q & A

Q. What are the key considerations for synthesizing this compound to ensure correct stereochemistry?

Methodological Answer: Synthesis requires meticulous control of stereochemistry at both (2S) and (1S) chiral centers. Use chiral auxiliaries or enantioselective catalysts during peptide coupling steps. Protect carboxylic acid groups (e.g., tert-butyl esters) to prevent racemization . Solid-phase peptide synthesis (SPPS) is recommended for sequential amino acid addition, with orthogonal deprotection strategies (e.g., Fmoc/t-Bu) to preserve stereochemical integrity . Monitor intermediates via chiral HPLC (e.g., C18 column with 0.1% TFA in acetonitrile/water gradients) to confirm retention of configuration .

Q. Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone connectivity and stereochemistry. Key signals: δ ~6.5–7.5 ppm (triazine NH), δ ~1.0–2.5 ppm (methyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C16_{16}H25_{25}ClN6_6O4_4; calculated [M+H]+^+: 401.16).
  • HPLC : Use a reverse-phase C18 column with UV detection (254 nm) to assess purity and resolve epimers, as minor chromatographic condition changes can separate co-eluting stereoisers .

Q. What are the common impurities, and how can they be identified?

Methodological Answer: Common impurities include:

  • Epimers : Due to partial racemization during synthesis. Detect via chiral HPLC or capillary electrophoresis .
  • Unreacted intermediates : Monitor via TLC (silica gel, ethanol:ethyl acetate 1:3) or LC-MS.
  • Chloro-triazine byproducts : Trace using 35^35Cl NMR or ICP-MS for halogen-specific detection .

Q. What is the role of the chloro substituent on the triazine ring in reactivity?

Methodological Answer: The chloro group at position 6 of the triazine ring acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic substitution (e.g., with amines or thiols). It also stabilizes the triazine core against hydrolysis under acidic conditions, critical for maintaining structural stability during synthesis .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Cross-validation : Combine 1^1H-13^13C HSQC NMR to resolve overlapping signals.
  • X-ray crystallography : Resolve ambiguous stereochemistry by crystallizing the compound with a heavy atom (e.g., bromine derivative) .
  • Dynamic NMR : Study temperature-dependent conformational changes if tautomerism or rotameric equilibria are suspected .

Q. What strategies optimize yield during synthesis while minimizing epimerization?

Methodological Answer:

  • Low-temperature coupling : Perform peptide bond formation at 0–4°C to reduce racemization.
  • Coupling agents : Use HOBt/DIC or PyBOP, which minimize side reactions compared to carbodiimides.
  • In situ monitoring : Employ FTIR to track carbonyl stretching (1650–1750 cm1^{-1}) and confirm reaction completion .

Q. How do multiple chiral centers influence biological interactions?

Methodological Answer: Stereochemistry impacts binding affinity to biological targets (e.g., enzymes or receptors). Use molecular docking simulations (AutoDock Vina) to predict enantiomer-specific interactions. Validate via surface plasmon resonance (SPR) to measure binding kinetics of individual stereoisomers .

Q. What experimental approaches study kinetic stability under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–8) at 37°C. Sample aliquots at intervals and analyze via HPLC to quantify degradation products .
  • Metabolic stability assays : Use liver microsomes or S9 fractions with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed NMR shifts?

Methodological Answer:

  • Computational modeling : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts.
  • Solvent effects : Account for DMSO vs. CDCl3_3 solvent-induced shifts using the IEF-PCM solvation model .

Q. Conflicting bioactivity data between enantiomers: How to validate?

Methodological Answer:

  • Enantiomer separation : Use preparative chiral HPLC (Chiralpak IA column) to isolate individual stereoisers.
  • Dose-response assays : Test each enantiomer in cell-based assays (e.g., IC50_{50} measurements) to confirm differential activity .

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